molecular formula C9H9BrO3 B7940254 3-Bromo-2-(methoxymethoxy)benzaldehyde

3-Bromo-2-(methoxymethoxy)benzaldehyde

Cat. No. B7940254
M. Wt: 245.07 g/mol
InChI Key: HJYHLYNCSKHIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Process Improvement : Feng, Y. (2002) improved the synthetic process of 3,4,5-Trimethoxy Benzaldehyde, a compound related to 3-Bromo-2-(methoxymethoxy)benzaldehyde, by reacting P-hydroxy benzaldehyde with bromine and sodium methylate in DMF using cuprous chloride as a catalyst. This process led to the synthesis of 3,4,5-Trimethoxy Benzaldehyde at pH 10 (Yangyu Feng, 2002).

  • Structural and Vibrational Analysis : Yadav et al. (2022) conducted a study on the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid, which is structurally similar to this compound. They used the B3LYP/6-311++G(d,p) level of theory to determine these parameters and explored the influence of solvents on reactivity (S. Yadav et al., 2022).

  • Alternative Synthesis Procedures : Banerjee, Poon, and Bedoya (2013) described an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, starting from 3-hydroxy-4-methoxy-benzaldehyde, a compound related to this compound (A. K. Banerjee, P. Poon, Liadis Bedoya, 2013).

  • Synthesis of Related Compounds : Jian-bin, H. (2012) synthesized 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde from bromine and 5-tert-butyl-2-hydroxy-benzaldehyde, showcasing a method that could be relevant to the synthesis of similar compounds like this compound (Hui Jian-bin, 2012).

properties

IUPAC Name

3-bromo-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYHLYNCSKHIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-bromo-2-hydroxybenzaldehyde (1.33 g, 6.6 mmol) in CH2Cl2 (10 mL) at 0° C. was added triethylamine (0.81 g, 8 mmol) then chloromethyl methyl ether (0.56 g, 7 mmol). The mixture was stirred for 45 minutes and partitioned between CH2Cl2 and saturated NaHCO3(aq). The crude material was purified by silica gel column chromatography eluting with hexanes and ethyl acetate (5:1) to afford the titled compound.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(methoxymethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(methoxymethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-(methoxymethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-(methoxymethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-(methoxymethoxy)benzaldehyde
Reactant of Route 6
3-Bromo-2-(methoxymethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.